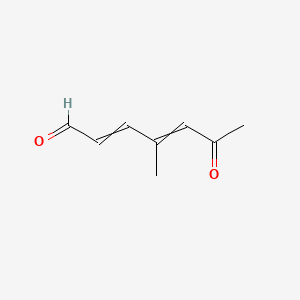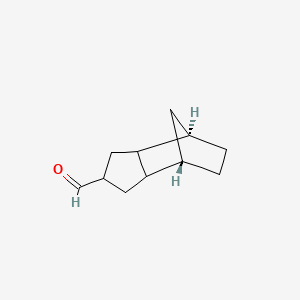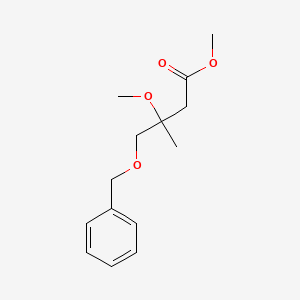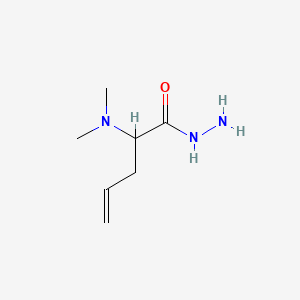
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methanehydrazonoyl group, and a sulfanylpropanoic acid moiety. The dihydrobromide form indicates the presence of two bromide ions, which often enhance the compound’s solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide typically involves multiple steps, starting with the preparation of the core structure. One common method involves the reaction of 3-mercaptopropanoic acid with hydrazine to form the hydrazonoyl intermediate. This intermediate is then reacted with an appropriate amine to introduce the amino group. The final step involves the addition of hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazonoyl group can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted amino derivatives.
Aplicaciones Científicas De Investigación
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide involves its interaction with specific molecular targets. The amino and hydrazonoyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-2-mercaptopropanoic acid: Lacks the hydrazonoyl group, making it less versatile in certain reactions.
2-hydrazinyl-3-mercaptopropanoic acid: Similar structure but different functional groups, leading to distinct reactivity.
3-amino-2-methylthio-propanoic acid: Contains a methylthio group instead of a sulfanyl group, affecting its chemical properties.
Uniqueness
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the dihydrobromide form enhances its solubility and stability, making it more suitable for various research and industrial applications.
Propiedades
Fórmula molecular |
C4H11Br2N3O2S |
|---|---|
Peso molecular |
325.02 g/mol |
Nombre IUPAC |
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide |
InChI |
InChI=1S/C4H9N3O2S.2BrH/c5-1-3(4(8)9)10-2-7-6;;/h2-3H,1,5-6H2,(H,8,9);2*1H |
Clave InChI |
VKEXVZHUBDFXOP-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)SC=NN)N.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)


![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)



![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)
![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)

![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
